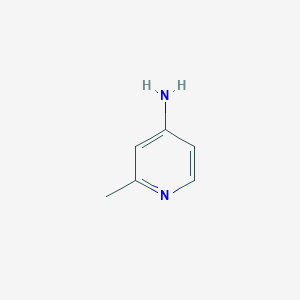

4-Amino-2-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCLPNMQEGMNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902504 | |

| Record name | NoName_3009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18437-58-6 | |

| Record name | 4-Amino-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18437-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-methylpyridine: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Amino-2-methylpyridine (also known as 4-amino-2-picoline). This versatile heterocyclic amine is a valuable building block in medicinal chemistry and materials science. This document details its key physicochemical characteristics, provides established experimental protocols for its synthesis and analysis, and explores its notable biological activity as a potent inhibitor of inducible nitric oxide synthase (iNOS). The information is presented to support researchers and professionals in drug discovery and chemical synthesis in leveraging the potential of this compound.

Physical and Chemical Properties

This compound is a solid at room temperature, appearing as a white to yellow crystalline powder. Its fundamental properties are summarized below.

Identification and Structure

| Property | Value | Reference |

| IUPAC Name | 2-methylpyridin-4-amine | N/A |

| Synonyms | 4-Amino-2-picoline, 2-Methyl-4-aminopyridine | [1] |

| CAS Number | 18437-58-6 | [1] |

| Molecular Formula | C₆H₈N₂ | [1] |

| Molecular Weight | 108.14 g/mol | [1] |

| SMILES | Cc1cc(N)ccn1 | [2] |

Physicochemical Data

A compilation of key physicochemical data is presented in the following table for easy reference and comparison.

| Property | Value | Reference |

| Melting Point | 93-97 °C | [2] |

| Boiling Point | 230 °C | [3] |

| Density | Data not readily available | N/A |

| Solubility | Freely soluble in water, DMF, and lower alcohols. Slightly soluble in aliphatic hydrocarbons and petroleum ether. | [3][4] |

| pKa | Data not readily available | N/A |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group protons.[5]

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct peaks for the six carbon atoms in the molecule.[6]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the N-H stretching of the amino group and C-H and C=N vibrations of the pyridine ring.[7]

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common synthetic route involves the reduction of 2-methyl-4-nitropyridine.[9]

Materials:

-

2-methyl-4-nitropyridine

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas

-

High-pressure kettle

-

Diatomaceous earth

Procedure:

-

Dissolve 2-methyl-4-nitropyridine (13.8 g, 0.1 mol) in methanol.

-

Add 10% Pd/C (0.1 g) to the solution.

-

Transfer the mixture to a high-pressure kettle.

-

Pressurize the kettle with hydrogen gas to 0.5 MPa.

-

Heat the reaction mixture to 20 °C and maintain for 15 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through diatomaceous earth to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Purification

Purification can be achieved through recrystallization or by an acid-base extraction method.[10]

Materials:

-

Crude this compound

-

Dilute acid solution (e.g., HCl)

-

Organic solvent (e.g., ethyl acetate)

-

Alkaline solution (e.g., NaOH)

-

Distilled water

Procedure:

-

Dissolve the crude product in a dilute acid solution to form the corresponding salt, which is water-soluble.

-

Wash the aqueous solution with an organic solvent to extract any non-basic organic impurities.

-

Slowly add an alkaline solution to the aqueous phase to adjust the pH to 8-9, causing the free base of this compound to precipitate.

-

Collect the solid precipitate by filtration.

-

Wash the filter cake with distilled water.

-

Dry the purified product under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) [3][11]

-

Column: LiChrospher 100 RP-18 reversed-phase column (25 cm x 4 mm I.D.; 10 µm particle size).

-

Mobile Phase: A gradient of methanol and water is typically suitable. For specific applications, an isocratic mobile phase of acetonitrile and water with a sulfuric acid buffer can be used.

-

Flow Rate: 0.9 - 1.0 mL/min.

-

Detection: UV detection at a wavelength determined from the compound's UV-Vis spectrum (e.g., 200 nm or 254 nm).

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol/water mixture) to a known concentration (e.g., 1.0 mg/mL).

Gas Chromatography (GC) [12]

-

Column: Capillary column (e.g., DA-1).

-

Oven Temperature Program: Initial temperature of 40 °C held for 15 min, then ramped to 140 °C at 75 °C/min and held for 10 min.

-

Injector Temperature: 180 °C.

-

Detector: Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD).

-

Detector Temperature: 200 °C.

-

Carrier Gas: High purity nitrogen at a flow rate of 0.8 mL/min.

-

Split Ratio: 130:1.

Biological Activity and Signaling Pathway

This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), also known as NOS II.[10] iNOS is an enzyme that produces large amounts of nitric oxide (NO), a key signaling molecule in the immune response and inflammatory processes.[9] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock.

The induction of iNOS expression is triggered by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IL-1β). These stimuli activate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) pathway. Upon activation, NF-κB translocates to the nucleus and binds to the promoter region of the iNOS gene, initiating its transcription. This compound exerts its inhibitory effect by competing with the substrate L-arginine, thereby blocking the synthesis of nitric oxide.[10]

Below is a diagram illustrating the iNOS signaling pathway and the point of inhibition by this compound.

References

- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. uma.es [uma.es]

- 4. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-2-methylpyridine (CAS: 18437-58-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylpyridine, also known as 2-methyl-4-aminopyridine or 4-amino-2-picoline, is a versatile heterocyclic aromatic amine.[1] Its unique structure, featuring a pyridine ring substituted with both an amino and a methyl group, makes it a valuable building block and intermediate in the synthesis of a wide array of chemical compounds.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a particular focus on its relevance in pharmaceutical research and drug development.

Chemical and Physical Properties

This compound is typically a white to yellow crystalline solid.[1] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 18437-58-6 | [1][2] |

| Molecular Formula | C₆H₈N₂ | [1][3] |

| Molecular Weight | 108.14 g/mol | [1][3] |

| Appearance | White to yellow crystal/powder | [1] |

| Melting Point | 93-97 °C | [4] |

| Purity | ≥ 97% | [5] |

| InChI Key | GNCLPNMQEGMNTG-UHFFFAOYSA-N | [2][4] |

| SMILES | Cc1cc(N)ccn1 | [4] |

Synthesis and Reactions

This compound serves as a crucial intermediate in organic synthesis. While various synthetic routes exist, a common approach involves the reduction of a corresponding nitropyridine.

Experimental Protocol: Synthesis via Reduction of 2-methyl-4-nitropyridine

A detailed, two-step synthesis starting from 2-chloro-4-nitropyridine is outlined below.

Step 1: Preparation of 2-methyl-4-nitropyridine

-

In a reaction vessel, a mixture of propionate and sodium is heated in an oil bath to 90 °C and stirred for 1 hour.

-

The temperature is then raised to 120 °C and stirred for an additional 45 minutes.

-

A toluene solution of 2-chloro-4-nitropyridine (15.6g, 0.1mol) is added, and the reaction mixture is heated to 110 °C for 1.5 hours.

-

After cooling to room temperature, the mixture is stirred for 15 hours.

-

The solvent is removed under reduced pressure, and 6N HCl (100ml) is added. The mixture is heated to reflux for 3.5 hours.

-

After cooling, the pH is adjusted to alkaline using a saturated sodium carbonate solution.

-

The product is extracted, and the organic layer is dried and concentrated to yield 2-methyl-4-nitropyridine.[1]

Step 2: Reduction to this compound

-

2-methyl-4-nitropyridine (13.8g, 0.1mol) is dissolved in methanol.

-

10% Pd/C catalyst (0.1g) is added to the solution.

-

The reaction is carried out in a high-pressure kettle under a hydrogen atmosphere (0.5MPa).

-

The mixture is heated to 20 °C and reacted for 15 hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the mixture is cooled to room temperature and filtered through diatomaceous earth to remove the catalyst.

-

The filtrate is concentrated to yield this compound.[1]

Applications in Research and Drug Development

The structural motifs present in this compound make it a compound of significant interest in medicinal chemistry.

Synthetic Building Block

This compound is a key precursor in the synthesis of more complex molecules with potential therapeutic applications. It is utilized in the creation of heterocyclic compounds that may exhibit anti-cancer and anti-inflammatory properties.[1] Its structure allows for the development of compounds with enhanced biological activity, a crucial aspect of drug discovery.[1]

Neurological Disorders

As a derivative of pyridine, this compound is explored in the development of pharmaceuticals targeting neurological disorders.[1] The pyridine ring system is a common feature in many centrally acting drugs.

Agrochemicals

Beyond pharmaceuticals, this compound is used in the formulation of agrochemicals, contributing to the efficacy of herbicides and pesticides.[1]

Biological Activity and Potential Mechanisms of Action

While direct and extensive research on the specific biological signaling pathways of this compound is limited, valuable insights can be drawn from its structural isomer, 2-amino-4-methylpyridine, and the closely related compound, 4-aminopyridine.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Research on 2-amino-4-methylpyridine, an isomer of the title compound, has demonstrated its potent inhibitory activity against inducible nitric oxide synthase (iNOS).[6] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. The inhibition of iNOS is, therefore, a significant therapeutic target.

The following is a general protocol for assessing the iNOS inhibitory potential of a compound, based on studies of 2-amino-4-methylpyridine analogues.

-

Enzyme Source: Recombinant iNOS is used.

-

Assay Principle: The assay measures the conversion of radiolabeled L-arginine to L-citrulline by the iNOS enzyme.

-

Procedure:

-

The test compound (e.g., this compound) is incubated with the iNOS enzyme.

-

Radiolabeled L-arginine is added to initiate the reaction.

-

The reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the amount of radiolabeled L-citrulline produced is quantified.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Potential as a Potassium Channel Blocker

The parent compound, 4-aminopyridine, is a known potassium channel blocker.[7] This mechanism of action is the basis for its use in treating certain neurological conditions, such as multiple sclerosis, by improving nerve conduction.[7] Given the structural similarity, it is plausible that this compound may also exhibit activity at potassium channels.

The diagram below illustrates the established mechanism of action for 4-aminopyridine, which may serve as a hypothetical framework for investigating this compound.

Caption: Hypothetical mechanism of this compound as a K+ channel blocker.

Proposed Research Workflow

For researchers and drug development professionals, a systematic approach is crucial to elucidate the biological activity of this compound.

Caption: Proposed workflow for investigating this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[4] It should be stored in a cool, dry place.

Conclusion

This compound is a chemical compound with significant potential, particularly as a synthetic intermediate in the development of new pharmaceuticals. While its direct biological activity is not as extensively characterized as its isomers and parent compounds, the existing data suggests that it warrants further investigation as a potential modulator of key biological targets such as iNOS and potassium channels. The experimental protocols and research workflows outlined in this guide provide a solid foundation for scientists to explore the therapeutic promise of this versatile molecule.

References

- 1. 2-Amino-4-methylpyridine 99 695-34-1 [sigmaaldrich.com]

- 2. This compound | C6H8N2 | CID 728670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methylpyridin-4-amine (4-Amino-2-picoline)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-methylpyridin-4-amine, commonly known as 4-Amino-2-picoline. It serves as a critical intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This guide details its chemical properties, established synthesis protocols, and its applications, particularly within the field of drug discovery and development. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.

Nomenclature and Chemical Identity

The IUPAC name for the compound commonly referred to as 4-Amino-2-picoline is 2-methylpyridin-4-amine [1][2]. It is a substituted pyridine derivative, a class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | 2-methylpyridin-4-amine[2] |

| Common Name | 4-Amino-2-picoline[3][4] |

| CAS Number | 18437-58-6[1][3] |

| Molecular Formula | C₆H₈N₂[2][5][6][7] |

| Synonyms | 4-Amino-2-methylpyridine, 2-methylypyridin-4-amine[1][4] |

Physicochemical Properties

2-methylpyridin-4-amine is typically a light yellow crystalline solid or powder at room temperature[1][5]. Its properties make it a versatile reagent in various organic synthesis applications.

Table 2: Physicochemical Data for 2-Methylpyridin-4-amine

| Property | Value |

| Molecular Weight | 108.14 g/mol [2][6][7] |

| Appearance | Light yellow crystal or powder[1][4][5] |

| Melting Point | 93-97 °C[1] |

| Boiling Point | 247.4 °C @ 760 mmHg, 143 °C @ 9 mmHg[1][3] |

| Density | 1.068 g/cm³[1] |

| Flash Point | 126.9 °C[1] |

| Solubility | Soluble in methanol[1][3] |

Synthesis and Experimental Protocols

Several methods for the synthesis of 2-methylpyridin-4-amine have been established. The most common approaches involve the reduction of a nitro-substituted pyridine precursor.

Protocol 1: Reduction of 2-Methyl-4-nitropyridine-N-oxide

This method employs a classical reduction using iron in an acidic medium.

Methodology:

-

Combine 2-methyl-4-nitropyridine-N-oxide (1 equivalent) and iron powder (10 equivalents) in acetic acid.

-

Heat the mixture to 70 °C and maintain mechanical stirring for 3 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under vacuum to remove the acetic acid.

-

Adjust the pH of the residue to >10 using aqueous sodium hydroxide.

-

Perform a continuous liquid-liquid extraction with chloroform for 12 hours.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under vacuum to yield the final product, 2-methylpyridin-4-amine.[3]

Caption: Workflow for Synthesis Protocol 1.

Protocol 2: Catalytic Hydrogenation of 2-Methyl-4-nitropyridine

This process utilizes palladium on carbon as a catalyst for the hydrogenation of the nitro group.

Methodology:

-

Dissolve 2-methyl-4-nitropyridine (1 equivalent) in a methanol solution.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.007 equivalents by weight).[5]

-

Transfer the mixture to a high-pressure kettle.

-

Pressurize the vessel with hydrogen gas to 0.5 MPa.[5]

-

Heat the reaction to 20 °C and maintain for 15 hours.[5]

-

Monitor the reaction to completion using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through diatomaceous earth to remove the Pd/C catalyst.

-

Concentrate the filtrate under vacuum to obtain 2-methylpyridin-4-amine with a reported yield of 94%.[5]

Caption: Workflow for Synthesis Protocol 2.

Applications in Research and Drug Development

2-methylpyridin-4-amine serves as a crucial building block in organic and medicinal chemistry.[1][5] The aminopyridine scaffold is a privileged structure in drug discovery, appearing in molecules with a wide range of biological activities. Analogous structures, such as 4-aminoquinolines and other aminopyridine derivatives, are known to exhibit antimalarial, anticancer, anti-inflammatory, and antiviral properties.[8]

Derivatives of aminopyridine are key intermediates in the synthesis of compounds for treating neurological disorders and are also used in the development of agrochemicals and dyes.[9][10] The primary utility of 2-methylpyridin-4-amine is as a starting material for creating more complex molecules for high-throughput screening and lead optimization in the drug discovery pipeline.

Caption: Role of intermediates in the drug discovery process.

Safety and Handling

2-methylpyridin-4-amine is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE) should be used at all times.

Table 3: Hazard and Safety Information

| Identifier | Code | Description |

| GHS Symbol | GHS05, GHS07[1] | Corrosive, Harmful/Irritant |

| Signal Word | Danger[1] | |

| Hazard Codes | Xn, Xi, T[1] | Harmful, Irritant, Toxic |

| Hazard Statements | H302 | Harmful if swallowed.[1][4] |

| H315 | Causes skin irritation.[1] | |

| H318 | Causes serious eye damage.[1] | |

| H335 | May cause respiratory irritation.[1] | |

| Precautionary Statements | P261, P280, P305+P351+P338[1] | Avoid breathing dust, wear protective equipment, IF IN EYES: Rinse cautiously with water. |

Always consult the material safety data sheet (MSDS) before handling this chemical. Store in a refrigerator.[1]

References

- 1. 4-Amino-2-picoline CAS 18437-58-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | C6H8N2 | CID 728670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-picoline | 18437-58-6 [chemicalbook.com]

- 4. This compound | 18437-58-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Amino-4-picoline | 695-34-1 | FA45037 | Biosynth [biosynth.com]

- 7. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

Molecular structure of 4-Amino-2-methylpyridine

An In-depth Technical Guide on the Molecular Structure of 4-Amino-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of this compound. It includes a summary of its chemical and physical data, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activity as a nitric oxide synthase inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound, also known as 2-methyl-4-aminopyridine, is a heterocyclic organic compound with the chemical formula C₆H₈N₂[1]. It belongs to the class of aminopyridines, which are known for their diverse biological activities. This particular isomer has garnered significant interest due to its potent inhibitory effects on nitric oxide synthases (NOS), making it a valuable lead compound in the development of therapeutic agents for various inflammatory and neurodegenerative diseases. Understanding its molecular structure is crucial for elucidating its mechanism of action and for the rational design of new, more selective inhibitors.

Molecular Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted with an amino group at the 4-position and a methyl group at the 2-position.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 18437-58-6 | [1] |

| Molecular Formula | C₆H₈N₂ | [1] |

| Molecular Weight | 108.14 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 93-97 °C | [1] |

| SMILES | Cc1cc(N)ccn1 | [1] |

| InChI | 1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h2-4H,1H3,(H2,7,8) | [1] |

digraph "4_Amino_2_methylpyridine_structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of this compound", rankdir="TB", splines=true, overlap=false, nodesep=0.5, mindist=0.5, size="7.6,7.6"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amino [label="N"]; C_methyl [label="C"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H_amino1 [label="H"]; H_amino2 [label="H"]; H_methyl1 [label="H"]; H_methyl2 [label="H"]; H_methyl3 [label="H"];

// Position nodes for clarity p1 [pos="2,3!", label=""]; p2 [pos="1,2!", label=""]; p3 [pos="1,1!", label=""]; p4 [pos="2,0!", label=""]; p5 [pos="3,1!", label=""]; p6 [pos="3,2!", label=""]; p_amino [pos="2,-1!", label=""]; p_methyl [pos="0,0.5!", label=""];

// Draw the pyridine ring N1 -> C2 [label=""]; C2 -> C3 [label=""]; C3 -> C4 [label=""]; C4 -> C5 [label=""]; C5 -> C6 [label=""]; C6 -> N1 [label=""];

// Draw the substituents C4 -> N_amino [label=""]; C2 -> C_methyl [label=""];

// Draw hydrogens on the ring C3 -> H1[label=""]; C5 -> H2[label=""]; C6 -> H3[label=""];

// Draw hydrogens on the amino group N_amino -> H_amino1 [label=""]; N_amino -> H_amino2 [label=""];

// Draw hydrogens on the methyl group C_methyl -> H_methyl1 [label=""]; C_methyl -> H_methyl2 [label=""]; C_methyl -> H_methyl3 [label=""]; }

Caption: 2D representation of the molecular structure of this compound.

Crystallographic Data

As of the date of this document, a comprehensive experimental crystal structure for isolated this compound has not been deposited in publicly available crystallographic databases. Therefore, the bond lengths and angles presented in Table 2 are derived from computational chemistry calculations (e.g., Density Functional Theory). These values provide a reliable estimation of the molecular geometry.

| Bond | Length (Å) | Angle | Angle (°) |

| N1-C2 | 1.34 | C6-N1-C2 | 117.5 |

| C2-C3 | 1.40 | N1-C2-C3 | 123.5 |

| C3-C4 | 1.39 | C2-C3-C4 | 118.0 |

| C4-C5 | 1.40 | C3-C4-C5 | 119.0 |

| C5-C6 | 1.38 | C4-C5-C6 | 118.5 |

| C6-N1 | 1.34 | C5-C6-N1 | 123.5 |

| C2-C7 | 1.51 | N1-C2-C7 | 116.0 |

| C4-N2 | 1.38 | C3-C4-N2 | 120.5 |

| N2-H | 1.01 | H-N2-H | 115.0 |

| C7-H | 1.09 | H-C7-H | 109.5 |

Note: Atom numbering corresponds to standard pyridine nomenclature where N is 1. C7 is the methyl carbon and N2 is the amino nitrogen.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from literature procedures for the synthesis of aminopyridines.

Reaction: Reduction of 2-methyl-4-nitropyridine.

Materials:

-

2-methyl-4-nitropyridine

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Sodium carbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of 2-methyl-4-nitropyridine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (0.5 eq) in a 2:1 mixture of ethanol and water is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux and stirred vigorously for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts. The filter cake is washed with ethanol.

-

The combined filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is basified with a saturated solution of sodium carbonate until a pH of 9-10 is reached.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Objective: To identify the functional groups present in this compound.

Method: Attenuated Total Reflectance (ATR)

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Expected Peaks:

-

N-H stretch (amino group): Two bands in the region of 3500-3300 cm⁻¹ (asymmetric and symmetric stretching).

-

C-H stretch (aromatic and methyl): Bands in the region of 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (methyl).

-

C=C and C=N stretch (pyridine ring): Bands in the region of 1600-1450 cm⁻¹.

-

N-H bend (amino group): A band around 1620 cm⁻¹.

-

C-N stretch: A band in the region of 1350-1250 cm⁻¹.

Objective: To determine the number and chemical environment of the carbon atoms in the molecule.

Procedure:

-

Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H6 |

| ~6.4 | d | 1H | H5 |

| ~6.3 | s | 1H | H3 |

| ~4.5 | br s | 2H | -NH₂ |

| ~2.4 | s | 3H | -CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent used.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| m/z | Relative Intensity (%) | Assignment |

| 108 | 100 | [M]⁺ (Molecular Ion) |

| 107 | 70 | [M-H]⁺ |

| 93 | 40 | [M-CH₃]⁺ |

| 81 | 30 | [M-HCN]⁺ |

| 80 | 60 | [M-H-HCN]⁺ |

Biological Activity and Mechanism of Action

This compound is a known inhibitor of nitric oxide synthases (NOS), enzymes that catalyze the production of nitric oxide (NO) from L-arginine. It exhibits competitive inhibition, meaning it competes with the substrate (L-arginine) for binding to the active site of the enzyme.

Caption: Competitive inhibition of nitric oxide synthase by this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and biological activity of this compound. The provided data and protocols are intended to aid researchers in their efforts to further investigate this compound and its potential therapeutic applications. The lack of an experimental crystal structure highlights an area for future research that would provide more precise structural information.

References

Solubility Profile of 4-Amino-2-methylpyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-2-methylpyridine in various organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document focuses on presenting the available qualitative solubility information. Furthermore, a detailed, standard experimental protocol for determining the thermodynamic equilibrium solubility of a solid organic compound is provided as a practical reference for researchers seeking to generate quantitative data.

Qualitative Solubility Summary

Precise, quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not widely reported. However, qualitative descriptions of its solubility have been documented. For comparative insight, qualitative data for the closely related isomer, 2-Amino-4-methylpyridine, is also included. It is crucial to note that while these compounds are isomers, their solubility characteristics may differ.

| Solvent Category | Solvent | This compound | 2-Amino-4-methylpyridine |

| Alcohols | Methanol | Soluble | Freely Soluble |

| Lower Alcohols | - | Freely Soluble | |

| Aprotic Polar Solvents | Dimethylformamide (DMF) | - | Freely Soluble |

| Hydrocarbons | Aliphatic Hydrocarbons | - | Slightly Soluble |

| Petroleum Ether | - | Slightly Soluble |

Experimental Protocol: Determination of Thermodynamic Equilibrium Solubility

The following is a standard and widely accepted methodology for determining the thermodynamic equilibrium solubility of a solid organic compound, such as this compound, in an organic solvent. This method is often referred to as the "shake-flask method".

Objective: To determine the saturation concentration of a solid compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Scintillation vials or flasks with airtight screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Carefully add a precise volume of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach thermodynamic equilibrium. A typical duration is 24 to 72 hours. It is advisable to determine the necessary equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, typically expressed in units such as mg/mL, g/100mL, or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow

The following diagram illustrates the general workflow for the determination of thermodynamic equilibrium solubility.

Caption: Workflow for determining thermodynamic equilibrium solubility.

An In-depth Technical Guide to the Synthesis of 4-Amino-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the versatile building block, 4-amino-2-methylpyridine, also known as 4-amino-2-picoline. This compound is a key intermediate in the development of various pharmaceutical agents, notably as a scaffold for inhibitors of inducible nitric oxide synthase (iNOS). This document details prominent synthetic methodologies, complete with experimental protocols and comparative data, to assist researchers in its efficient preparation.

Synthetic Strategies for this compound

Several synthetic routes to this compound have been reported, each with distinct advantages and challenges. The selection of a particular method may depend on factors such as the availability of starting materials, desired purity, and scalability. Herein, we focus on two primary, well-documented synthetic pathways.

Route 1: Multi-step Synthesis from Ethyl 2-(4-methylfuran) formate

This approach offers the advantage of producing a high-purity product while avoiding the formation of difficult-to-separate diamino byproducts.[1] The synthesis proceeds through a series of transformations including ring expansion, chlorination, and dechlorination.

Route 2: Two-step Synthesis from 2-Chloro-4-nitropyridine

A more convergent approach begins with commercially available 2-chloro-4-nitropyridine. This method involves the formation of 2-methyl-4-nitropyridine, followed by the reduction of the nitro group to the desired amine.[2]

Comparative Data of Synthetic Routes

The following table summarizes key quantitative data for the described synthetic routes, allowing for a direct comparison of their efficiencies.

| Route | Starting Material | Key Intermediates | Reagents | Overall Yield | Purity | Reference |

| 1 | Ethyl 2-(4-methylfuran) formate | 2-amino-3-hydroxy-4-methylpyridine, 2-amino-3-chloro-4-methylpyridine | NH3, PCl5, Benzoic acid, Cu powder | ~58% | >98% | [1] |

| 2 | 2-Chloro-4-nitropyridine | 2-methyl-4-nitropyridine | Propionate, Sodium, Pd/C, H2 | ~86% | Not specified | [2] |

Experimental Protocols

Detailed Protocol for Route 1

Step 1: Synthesis of 2-amino-3-hydroxy-4-methylpyridine

-

Dissolve ethyl 2-(4-methylfuran) formate (0.01 mol) in dimethylformamide (15 mL).

-

Add a water-removing agent such as ammonium chloride (0.015 mol) and formamide (0.01 mol).

-

Introduce ammonia gas and reflux the reaction for 24 hours.

-

After cooling, add dilute hydrochloric acid to adjust the pH to 2.

-

Extract with ethyl acetate, retaining the aqueous phase.

-

Adjust the pH of the aqueous phase to neutral with a sodium hydroxide solution.

-

Extract with diethyl ether. The organic phase is then concentrated and dried to yield 2-amino-3-hydroxy-4-methylpyridine.[1]

Step 2: Synthesis of 2-amino-3-chloro-4-methylpyridine

-

To a solution of 2-amino-3-hydroxy-4-methylpyridine (0.0072 mol) in dichloroethane (12 mL), add phosphorus pentachloride (0.014 mol) and dimethylformamide (0.01 mol).

-

Reflux the mixture for 6 hours.

-

Concentrate the reaction mixture and add it to ice water.

-

Adjust the pH to 8-9 with an alkaline solution to precipitate the product.

-

Filter, wash with water, and dry to obtain 2-amino-3-chloro-4-methylpyridine.[1]

Step 3: Synthesis of this compound

-

Mix 2-amino-3-chloro-4-methylpyridine (0.014 mol) with benzoic acid (0.03 mol) and copper powder.

-

Heat the mixture at 150°C for 1 hour.

-

Add the reaction solution to water, and add a decolorizing agent.

-

Adjust the pH to 9, filter, and dry the filter cake to obtain the crude product.[1]

Purification:

-

Dissolve the crude this compound in a dilute acid solution.

-

Extract with an organic solvent and retain the aqueous phase.

-

Slowly add an alkaline solution to the aqueous phase until the pH is 8-9 to precipitate the pure product.

-

Filter, wash with distilled water, and dry under vacuum to obtain this compound with a purity of over 98%.[1]

Detailed Protocol for Route 2

Step 1: Synthesis of 2-methyl-4-nitropyridine

-

A mixture of propionate (0.5 mol) and sodium (0.11 mol) is heated in an oil bath to 90°C and stirred for 1 hour.

-

The temperature is then raised to 120°C for 45 minutes.

-

A toluene solution of 2-chloro-4-nitropyridine (0.1 mol) is added, and the reaction is heated to 110°C for 1.5 hours.

-

After cooling to room temperature, the mixture is stirred for 15 hours.

-

The solvent is removed under reduced pressure, and 6N HCl (100 mL) is added.

-

The mixture is heated to reflux for 3.5 hours and then cooled to room temperature.

-

The pH is adjusted to be alkaline with a saturated sodium carbonate solution.

-

The product is extracted, and the organic layer is dried and concentrated to give 2-methyl-4-nitropyridine with a reported yield of 92%.[2]

Step 2: Synthesis of this compound

-

2-methyl-4-nitropyridine (0.1 mol) is dissolved in methanol.

-

10% Pd/C (0.1 g) is added to the solution in a high-pressure kettle.

-

The kettle is pressurized with hydrogen to 0.5 MPa and heated to 20°C for 15 hours.

-

The reaction is monitored by thin-layer chromatography.

-

Upon completion, the mixture is cooled, and the catalyst is filtered off.

-

The filtrate is concentrated to yield this compound with a reported yield of 94%.[2]

Visualizing the Process and Application

To further aid in the understanding of the synthesis and potential application of this compound, the following diagrams are provided.

References

The Multifaceted Biological Activities of 4-Amino-2-methylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-2-methylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have shown significant potential in diverse therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences, starting from commercially available pyridines. A common strategy involves the introduction of the amino group at the C4 position and the methyl group at the C2 position, followed by diversification at other positions of the pyridine ring.

A representative synthetic approach begins with the nitration of 2-chloropyridine to yield 2-chloro-4-nitropyridine. Subsequent reduction of the nitro group affords 4-amino-2-chloropyridine, a key intermediate. This intermediate can then undergo various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of substituents at the C2 position, thereby generating a library of diverse derivatives. Further modifications, such as N-alkylation or acylation of the amino group, can also be employed to explore the structure-activity relationships (SAR).

II. Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following table summarizes the IC50 values for a selection of this compound derivatives against various cancer cell lines.

| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-amino-6-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)nicotinonitrile | A549 (Lung) | 0.01 | [1] |

| 1 | 2-amino-6-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)nicotinonitrile | HT-29 (Colon) | 0.33 | [1] |

| 1 | 2-amino-6-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)nicotinonitrile | SMMC-7721 (Liver) | 0.25 | [1] |

| 2 | Pyrazolo[3,4-d]pyrimidine derivative 5 | HT1080 (Fibrosarcoma) | 96.25 | [2] |

| 2 | Pyrazolo[3,4-d]pyrimidine derivative 5 | Hela (Cervical) | 74.8 | [2] |

| 2 | Pyrazolo[3,4-d]pyrimidine derivative 5 | Caco-2 (Colorectal) | 76.92 | [2] |

| 2 | Pyrazolo[3,4-d]pyrimidine derivative 5 | A549 (Lung) | 148 | [2] |

| 3 | Pyrazolo[3,4-d]pyrimidine derivative 7 | HT1080 (Fibrosarcoma) | 43.75 | [2] |

| 3 | Pyrazolo[3,4-d]pyrimidine derivative 7 | Hela (Cervical) | 17.50 | [2] |

| 3 | Pyrazolo[3,4-d]pyrimidine derivative 7 | Caco-2 (Colorectal) | 73.08 | [2] |

| 3 | Pyrazolo[3,4-d]pyrimidine derivative 7 | A549 (Lung) | 68.75 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

III. Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4 | 2-amino-3-cyano-6-(4-methoxyphenyl)-4-phenylpyridine | Staphylococcus aureus | 0.039 | [4] |

| 4 | 2-amino-3-cyano-6-(4-methoxyphenyl)-4-phenylpyridine | Bacillus subtilis | 0.039 | [4] |

| 5 | 4-(1,3-bis(benzo[d]d[5][6]ioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-diethyl aniline | Escherichia coli | 12.5 | [7] |

| 5 | 4-(1,3-bis(benzo[d]d[5][6]ioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-diethyl aniline | Candida albicans | 12.5 | [7] |

| 6 | 4-(1,3-bis(benzo[d]d[5][6]ioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-dimethyl aniline | Staphylococcus aureus | 25 | [7] |

| 6 | 4-(1,3-bis(benzo[d]d[5][6]ioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-dimethyl aniline | Pseudomonas aeruginosa | 25 | [7] |

| 6 | 4-(1,3-bis(benzo[d]d[5][6]ioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-dimethyl aniline | Aspergillus niger | 25 | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. [8] Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivatives

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

IV. Neuroprotective Activity

Certain this compound derivatives have shown promise as neuroprotective agents, with potential applications in neurodegenerative diseases such as multiple sclerosis. [9][10]The parent compound, 4-aminopyridine, is known to block potassium channels, which can improve nerve impulse conduction in demyelinated axons. [6][11]Derivatives of this compound are being explored for enhanced efficacy and reduced side effects.

Quantitative Neuroprotective Activity Data

The neuroprotective effects of these compounds can be assessed in various in vitro and in vivo models. One key activity is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme implicated in neuroinflammation and neuronal damage.

| Compound ID | Derivative | Target | IC50 | Reference |

| 7 | 2-amino-4-methylpyridine | Murine NOS II | 6 nM | [12][13] |

| 7 | 2-amino-4-methylpyridine | Human recombinant NOS II | 40 nM | [12][13] |

| 7 | 2-amino-4-methylpyridine | Human recombinant NOS I | 100 nM | [12][13] |

| 7 | 2-amino-4-methylpyridine | Human recombinant NOS III | 100 nM | [12][13] |

| 8 | 6-substituted 2-amino-4-methylpyridine analog 2 | iNOS | 28 nM | [14] |

Experimental Protocol: iNOS Inhibition Assay

The inhibitory activity of this compound derivatives against iNOS can be determined by measuring the production of nitric oxide (NO) in stimulated macrophage cell lines, such as RAW 264.7.

Workflow for iNOS Inhibition Assay

Caption: Workflow for assessing iNOS inhibition by measuring nitrite levels in cell culture.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

-

This compound derivatives

-

Griess Reagent System

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Stimulate the cells with LPS and IFN-γ to induce the expression of iNOS.

-

Simultaneously, treat the cells with various concentrations of the this compound derivatives.

-

Incubate the plates for 24 hours.

-

After incubation, collect the cell culture supernatants.

-

Determine the concentration of nitrite, a stable metabolite of NO, in the supernatants using the Griess assay.

-

Calculate the percentage of inhibition of NO production and determine the IC50 values.

Signaling Pathway: Neuroprotection via Potassium Channel Blockade

The neuroprotective effects of 4-aminopyridine and its derivatives are primarily attributed to their ability to block voltage-gated potassium channels (Kv). [3][6]In demyelinated neurons, the exposure of these channels leads to an excessive potassium efflux during an action potential, which impairs repolarization and can lead to conduction block. By blocking these channels, 4-aminopyridine derivatives can help to restore the action potential and improve nerve impulse transmission. This action can also lead to downstream effects, including the modulation of calcium signaling and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which may contribute to myelin stabilization and oligodendrocyte precursor cell survival. [6]

Caption: Proposed neuroprotective mechanism of 4-aminopyridine derivatives through potassium channel blockade and downstream signaling.

V. Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurological disorders highlights their potential for further development as therapeutic agents. The structure-activity relationship studies, guided by the quantitative data presented in this guide, will be instrumental in the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for researchers to further investigate the therapeutic potential of this important chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbiological Evaluation of 4-substituted-imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cell lines ic50: Topics by Science.gov [science.gov]

- 12. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Safe Handling of 4-Amino-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety and handling precautions for 4-Amino-2-methylpyridine (CAS RN: 18437-58-6). The information herein is compiled from safety data sheets and established laboratory safety protocols to ensure the protection of personnel and the environment.

Hazard Identification and Classification

This compound is classified as hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[1] The following tables summarize its classification according to the Globally Harmonized System (GHS).

Signal Word: Warning

GHS Pictograms:

Table 1: GHS Hazard Statements

| Code | Hazard Statement | Classification |

|---|---|---|

| H302 | Harmful if swallowed[1] | Acute Toxicity, Oral (Category 4)[1] |

| H315 | Causes skin irritation[1] | Skin Irritation (Category 2)[1] |

| H318 / H319 | Causes serious eye damage / eye irritation[1] | Serious Eye Damage/Irritation (Category 1/2)[1] |

| H335 | May cause respiratory irritation[1] | Specific target organ toxicity — single exposure (Category 3)[1] |

Table 2: GHS Precautionary Statements

| Code | Precautionary Statement |

|---|---|

| P261 | Avoid breathing dust. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 18437-58-6 | |

| Molecular Formula | C₆H₈N₂ | |

| Molecular Weight | 108.14 g/mol | [1] |

| Appearance | Light yellow to Orange powder/crystal | |

| Melting Point | 93-97 °C | |

| Boiling Point | 143 °C / 9 mmHg | |

| Solubility | Soluble in Methanol |

| Special Conditions | Hygroscopic | |

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate personal protective equipment are essential to minimize exposure.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

-

Personal Protective Equipment : The selection of PPE depends on the specific laboratory operations. The following table provides general recommendations.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face | Chemical safety goggles or face shield.[3][4] | Protects against splashes and dust, preventing serious eye irritation. |

| Skin | Chemical-resistant gloves (e.g., Nitrile) and a lab coat.[2][3] | Prevents skin contact which can cause irritation. |

| Respiratory | NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if dust is generated.[2] | Protects against inhalation, which may cause respiratory irritation.[1] |

Safe Handling and Storage Procedures

-

Handling :

-

Storage :

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3]

-

Store locked up.[3]

-

This material is hygroscopic; protect from moisture.[7]

-

Store away from incompatible materials.[3]

-

Incompatible Materials : Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][7]

-

Emergency Procedures

Immediate and appropriate response is critical in an emergency.

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure |

|---|---|

| Ingestion | Rinse mouth with water.[6] Do NOT induce vomiting.[2][7] Immediately call a POISON CENTER or doctor.[3] |

| Inhalation | Move the victim to fresh air.[2][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing.[3] Wash off with soap and plenty of water for at least 15 minutes.[2][6] Seek medical advice.[6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[2][6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |

-

Fire-Fighting Measures :

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][5][6]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, such as nitrogen oxides (NOx) and carbon oxides (CO, CO2).[2][3]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

-

-

Accidental Release Measures :

Detailed Experimental Protocol: Spill Cleanup

This protocol outlines the steps for cleaning a minor spill (<10g) of solid this compound.

-

Preparation and Assessment :

-

Personal Protective Equipment (PPE) :

-

Don all required PPE as specified in Section 3, including chemical-resistant gloves, chemical safety goggles, a lab coat, and an N95 respirator to prevent dust inhalation.

-

-

Spill Containment and Cleanup :

-

Prevent the powder from becoming airborne. Do NOT use a dry brush or create sweeping motions that generate dust.[8][11]

-

Gently cover the spill with an inert absorbent material like vermiculite or sand to contain the powder.[8][12]

-

Carefully scoop or sweep the mixture into a designated, labeled hazardous waste container.[2][12] Use tools that will not generate dust, such as a plastic dustpan and scoop.

-

Ensure no visible residue remains.

-

-

Decontamination :

-

Post-Cleanup :

Toxicological and Ecological Information

Table 6: Toxicological Summary

| Effect | Finding |

|---|---|

| Acute Oral Toxicity | Harmful if swallowed (Category 4)[1] |

| Acute Dermal Toxicity | No specific data available, but skin contact should be avoided. |

| Skin Irritation | Causes skin irritation (Category 2)[1] |

| Eye Irritation | Causes serious eye damage/irritation (Category 1/2)[1] |

| Respiratory Irritation | May cause respiratory irritation (Category 3)[1] |

| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, NTP, or OSHA. |

-

Ecological Information :

-

General advice is to prevent the product from entering drains and the environment.[6][13]

-

Data for the related compound 4-aminopyridine shows it is toxic to aquatic life, with an LC50 of 3.43 mg/l for fish (Oryzias latipes) and an EC50 of 14.5 mg/l for daphnia.[13] While not the same compound, this suggests that pyridinamines as a class may pose an environmental risk.

-

Disposal Considerations

-

Waste Disposal : All waste material, including the chemical itself and any contaminated cleanup materials, must be disposed of as hazardous waste.

-

Procedure : Dispose of contents and container in accordance with local, regional, and national regulations.[3] Do not mix with other waste. Containers should be triple-rinsed and disposed of properly.

References

- 1. This compound | C6H8N2 | CID 728670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. americanchemistry.com [americanchemistry.com]

- 5. lobachemie.com [lobachemie.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. qmul.ac.uk [qmul.ac.uk]

- 9. unsw.edu.au [unsw.edu.au]

- 10. sites.rowan.edu [sites.rowan.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of 4-Amino-2-methylpyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Amino-2-methylpyridine (also known as 2-Amino-4-methylpyridine), a crucial building block in pharmaceutical and chemical synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a foundational resource for the identification, characterization, and quality control of this compound.

Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for this compound. These values are essential for structural elucidation and confirmation.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.81 | d | 5.2 | H-6 |

| 6.37 | d | 5.2 | H-5 |

| 6.20 | s | - | H-3 |

| 4.68 | br s | - | -NH₂ |

| 2.16 | s | - | -CH₃ |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 158.8 | C-2 |

| 148.9 | C-4 |

| 147.8 | C-6 |

| 112.7 | C-5 |

| 108.5 | C-3 |

| 20.9 | -CH₃ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3440 | N-H stretching (asymmetric) |

| 3300 | N-H stretching (symmetric) |

| 1620 | N-H scissoring |

| 1580, 1490 | C=C and C=N stretching (aromatic ring) |

| 1300 | C-N stretching |

| 830 | C-H out-of-plane bending |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 108 | 100 | [M]⁺ (Molecular Ion) |

| 107 | 3.2 | [M-H]⁺ |

| 93 | 3.3 | [M-CH₃]⁺ |

| 80 | 60.0 | [M-HCN-H]⁺ |

| 53 | 11.5 |

Ionization Method: Electron Impact (EI)

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques for organic compounds. The following provides a detailed methodology for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in about 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a standard 5 mm NMR tube.

-

¹H and ¹³C NMR spectra were recorded on a Bruker AM-300 spectrometer operating at a proton frequency of 300 MHz.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

For ¹³C NMR, the spectrum was acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the solid-state KBr pellet method. A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were acquired using an electron impact (EI) ionization source. A small amount of the solid sample was introduced into the mass spectrometer via a direct insertion probe. The sample was vaporized, and the gaseous molecules were bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions were then separated by their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Potential Research Areas for 4-Amino-2-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylpyridine, also known as 4-amino-2-picoline, is a versatile heterocyclic aromatic amine that serves as a crucial building block in a multitude of research and development areas.[1] Its unique structural arrangement, featuring a pyridine ring substituted with an amino and a methyl group, provides multiple reactive sites for chemical modification, making it a valuable scaffold in medicinal chemistry, agrochemicals, and materials science.[1] This technical guide explores the core research areas for this compound, providing insights into its synthesis, biological activities, and applications in coordination chemistry and catalysis, supported by experimental data and protocols.

Physicochemical Properties and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | [2] |

| Molecular Weight | 108.14 g/mol | [2] |

| CAS Number | 18437-58-6 | [2] |

| Appearance | White to yellow crystalline solid | [1] |

| Melting Point | 93-97 °C | |

| Boiling Point | Not available | |

| Purity | ≥ 97% |

Spectroscopic Data for 2-Amino-4-methylpyridine (Isomer for Reference)

| Technique | Key Peaks/Shifts |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.81 (d, 1H), 6.37 (d, 1H), 6.20 (s, 1H), 4.68 (br s, 2H, NH₂), 2.16 (s, 3H, CH₃)[3][4] |

| ¹³C NMR | Data available in public databases such as PubChem.[5] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): 108[3] |

| Infrared (IR) Spectroscopy | Data available in public databases such as the NIST WebBook.[6] |

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be approached through various synthetic routes, often starting from readily available pyridine derivatives. A common strategy involves the reduction of a corresponding nitropyridine precursor.

General Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 2-methylpyridine-N-oxide followed by reduction of the nitro group and subsequent deoxygenation. A more direct approach starts from 2-chloro-4-nitropyridine.

Proposed Experimental Protocol: Synthesis from 2-Chloro-4-nitropyridine

-

Reduction of the Nitro Group: To a solution of 2-chloro-4-nitropyridine in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as iron powder or tin(II) chloride.[7]

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove the metal salts.

-

Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the crude 4-amino-2-chloropyridine.

-

Dechlorination (if necessary): The resulting 4-amino-2-chloropyridine can then be subjected to a dechlorination reaction, for instance, through catalytic hydrogenation, to yield this compound.

Synthesis of 6-Substituted 2-Amino-4-methylpyridine Analogs

A detailed synthetic strategy for preparing 6-substituted analogs of the isomeric 2-amino-4-methylpyridine has been reported and can be adapted for this compound derivatives.[8] This multi-step synthesis involves the protection of the amino group, lithiation, reaction with an electrophile, and subsequent deprotection.

Experimental Workflow for Synthesis of 6-Substituted Analogs

Caption: Synthetic workflow for 6-substituted 2-amino-4-methylpyridine analogs.

Detailed Protocol for Deprotection of the Pyrrole Protecting Group [8]

-

To a solution of the 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine derivative (1.0 eq) in a 2:1 mixture of ethanol and water, add hydroxylamine hydrochloride (excess, e.g., 35 eq).

-

Reflux the reaction mixture for approximately 3 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and neutralize with a saturated aqueous solution of sodium carbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.

Potential Research Areas

Medicinal Chemistry: Drug Discovery and Development

This compound serves as a valuable scaffold for the development of novel therapeutic agents targeting a range of diseases.

Derivatives of the isomeric 2-amino-4-methylpyridine have been identified as potent and selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases.[8] This suggests that derivatives of this compound could also exhibit similar activity.

Signaling Pathway: iNOS Inhibition

Caption: Inhibition of the iNOS pathway by this compound derivatives.

Quantitative Data: Inhibition of Nitric Oxide Synthases by 2-Amino-4-methylpyridine Analogs [8]